molecular formula C13H24N2S B073351 1,3-Dicyclohexylthiourea CAS No. 1212-29-9

1,3-Dicyclohexylthiourea

Cat. No.: B073351
CAS No.: 1212-29-9
M. Wt: 240.41 g/mol
InChI Key: KAJICSGLHKRDLN-UHFFFAOYSA-N
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Description

N,N’-Dicyclohexylthiourea is an organic compound with the chemical formula C₁₃H₂₄N₂S. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.

Mechanism of Action

Target of Action

N,N’-Dicyclohexylthiourea (DCTU) is primarily used as a chemical intermediate in the production of dicyclohexylcarbodiimide , a reagent used in the synthesis of peptide and phosphodiester internucleotide bonds . Therefore, its primary targets are the carboxylic acid and amino substrates involved in peptide synthesis .

Mode of Action

DCTU interacts with its targets through a process known as aminolysis. In the presence of DCTU, a protected amino acid reacts to form an O-acylisourea, which is then aminolyzed to produce a peptide . This reaction results in the formation of dicyclohexylurea (DCU), a byproduct that is nearly insoluble in most organic solvents .

Biochemical Pathways

The primary biochemical pathway affected by DCTU is peptide synthesis. By facilitating the coupling of amino acids, DCTU plays a crucial role in the formation of peptides, which are essential components of proteins . The downstream effects of this pathway include the synthesis of proteins, which are vital for numerous biological functions.

Result of Action

The primary result of DCTU’s action is the formation of peptides through the coupling of amino acids . This process is fundamental to protein synthesis, impacting various biological processes and functions. The formation of the byproduct DCU can also be considered a result of DCTU’s action .

Action Environment

The action, efficacy, and stability of DCTU can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and solvent used can all impact the effectiveness of DCTU in peptide synthesis . Additionally, safety measures should be taken into account due to the potential hazards associated with its use .

Biochemical Analysis

Biochemical Properties

N,N’-Dicyclohexylthiourea plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of dicyclohexylurea, a byproduct of the reaction between a protected amino acid and dicyclohexylcarbodiimide . This interaction is crucial for the aminolysis process, leading to peptide formation.

Cellular Effects

N,N’-Dicyclohexylthiourea influences various types of cells and cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce changes in cell signaling pathways, leading to alterations in gene expression and metabolic activities . These effects are essential for understanding the compound’s role in cellular processes.

Molecular Mechanism

The molecular mechanism of N,N’-Dicyclohexylthiourea involves its binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it can inhibit certain enzymes involved in peptide synthesis, leading to changes in gene expression . These interactions are critical for understanding how the compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-Dicyclohexylthiourea change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, affecting its long-term impact on cellular function . These temporal effects are crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of N,N’-Dicyclohexylthiourea vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of the compound can cause significant changes in cellular function and even lead to carcinogenicity . Understanding these dosage effects is vital for determining safe and effective usage.

Metabolic Pathways

N,N’-Dicyclohexylthiourea is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it can influence the synthesis of peptides by interacting with enzymes involved in the process . These interactions are essential for understanding the compound’s role in metabolism.

Transport and Distribution

The transport and distribution of N,N’-Dicyclohexylthiourea within cells and tissues are critical for its activity. It interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that the compound can be transported to specific cellular compartments, influencing its activity and function . Understanding these transport mechanisms is crucial for predicting the compound’s behavior in biological systems.

Subcellular Localization

N,N’-Dicyclohexylthiourea’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound can accumulate in certain organelles, influencing its biochemical interactions and effects . Understanding its subcellular localization is essential for predicting its impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Dicyclohexylthiourea can be synthesized through the reaction of cyclohexylamine with carbon disulfide, followed by the addition of hydrogen peroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, N,N’-Dicyclohexylthiourea is produced using similar methods but on a larger scale. The process involves the use of water as a solvent and polyethylene glycol (PEG-400) as a catalyst to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: N,N’-Dicyclohexylthiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dicyclohexylcarbodiimide.

    Reduction: It can be reduced to form dicyclohexylamine.

    Substitution: It can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Various electrophiles, such as alkyl halides, can be used under mild conditions.

Major Products Formed:

Scientific Research Applications

N,N’-Dicyclohexylthiourea has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N,N’-Dicyclohexylthiourea is unique due to its specific structure, which provides it with distinct reactivity and stability. Its ability to form stable complexes with metal ions and its use in the synthesis of nanoparticles make it particularly valuable in various fields of research and industry .

Properties

IUPAC Name

1,3-dicyclohexylthiourea
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InChI

InChI=1S/C13H24N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15,16)
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InChI Key

KAJICSGLHKRDLN-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)NC(=S)NC2CCCCC2
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Molecular Formula

C13H24N2S
Record name N,N'-DICYCLOHEXYLTHIOUREA
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DSSTOX Substance ID

DTXSID9020451
Record name N,N'-Dicyclohexylthiourea
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Molecular Weight

240.41 g/mol
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Physical Description

N,n'-dicyclohexylthiourea appears as white crystals. (NTP, 1992), White solid; [CAMEO] White odorless crystalline powder; [Alfa Aesar MSDS]
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992)
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Vapor Pressure

0.0000221 [mmHg]
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CAS No.

1212-29-9
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Synthesis routes and methods I

Procedure details

A solution of 5-aminoisoquinoline (14.4 g.) in pyridine (40 cc.) is added dropwise to a solution of triethylamine (10.1 g.) and carbon disulphide (40 cc.) in pyridine (20 cc.), whilst stirring at a temperature of about -10° C. After 1 hour at this temperature, a solution of N,N'-dicyclohexylcarbodiimide (20.6 g.) in pyridine (20 cc.) is added dropwise. Stirring is continued for 3 hours at a temperature changing from -10° to 20° C . and then for 20 hours at a temperature of about 20° C. The N,N'-dicyclohexylthiourea formed is filtered off and washed with methylene chloride (50 cc.); the filtrate is evaporated to dryness under reduced pressure (20 mm. Hg) at 40° C. The solid residue is taken up in methylene chloride (100 cc.); the new insoluble material is filtered off and washed with methylene chloride (30 cc.); the filtrate is evaporated to dryness under reduced pressure (20 mm. Hg) at 40° C. The residue is dissolved in boiling acetonitrile (100 cc.); after cooling, the crystals formed are filtered off and then suspended in diisopropyl ether (180 cc.). After 30 minutes'stirring at a temperature of about 20° C, the insoluble material is filtered off. The filtrate is evaporated to dryness under reduced pressure (20 mm. Hg) at 50° C. The residue is crystalline beige solid (5.9 g.) consisting of 5-isothiocyanatoisoquinoline, melting at 99° C. after recrystallisation from acetonitrile (40 cc.) and at 102° C. after sublimation at 70° C under reduced pressure (1 mm. Hg).
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2.44 g of N-[4 -(β-<2-methoxy-5-methyl-benzamido>-ethyl)-benzenesulfonyl]-N'-cyclopentyl-methyl-thio-urea (I) were dissolved together with 1.03 g of dicyclohexylcarbodiimide in 20 ml of hot dioxane. The whole was allowed to cool and to stand for several days. Thereupon, the N,N'-dicyclohexyl-thiourea that had formed (melting point 176° - 178° C) was filtered off with suction. The filtrate which contained the N-[4-(β-<2-methoxy-5-methyl-benzamido>ethyl)-benzenesulfonyl]-N'-cyclopentyl-methyl-carbodiimide (II) in dissolved state, was combined with about 5 ml of water. The whole was shortly heated on a water bath and concentrated. The residue was dissolved in a mixture of toluene, ether and dilute aqueous ammonia, while shaking. The aqueous phase was separated. The toluene/ether phase was extracted again with dilute ammonia. The aqueous extracts were united and acidified. There was obtained a precipitate, constituting the N-[4-(β-<2-methoxy-5-methyl-benzamido>-ethyl)-benzenesulfonyl]-N'-cyclopentylmethylurea (III). After recrystallization from methanol, the sulfonylurea was found to melt at 148° - 150° C.
Name
N'-cyclopentyl-methyl-thio-urea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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